molecular formula C23H28N4O2 B10917755 [6-ethyl-1-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl](3-methylpiperidin-1-yl)methanone

[6-ethyl-1-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl](3-methylpiperidin-1-yl)methanone

Cat. No.: B10917755
M. Wt: 392.5 g/mol
InChI Key: JWQQNQGDERDVFH-UHFFFAOYSA-N
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Description

The compound 6-ETHYL-1-(4-METHOXYPHENYL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YLMETHANONE is a complex heterocyclic molecule. It features a pyrazolo[3,4-b]pyridine core, which is a fused bicyclic structure containing both pyrazole and pyridine rings. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-ETHYL-1-(4-METHOXYPHENYL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YLMETHANONE typically involves multi-step organic synthesis. One common route starts with the preparation of the pyrazolo[3,4-b]pyridine core, followed by functionalization to introduce the ethyl, methoxyphenyl, and methyl groups. The final step involves the attachment of the 3-methylpiperidino group through a nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions: 6-ETHYL-1-(4-METHOXYPHENYL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YLMETHANONE can undergo various chemical reactions, including:

  • Oxidation : The compound can be oxidized to introduce additional functional groups or to modify existing ones.
  • Reduction : Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
  • Substitution : Nucleophilic and electrophilic substitution reactions can be used to introduce or replace functional groups on the molecule.
Common Reagents and Conditions:
  • Oxidation : Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
  • Reduction : Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
  • Substitution : Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or carboxylated derivatives, while reduction could produce deoxygenated or hydrogenated products.

Scientific Research Applications

6-ETHYL-1-(4-METHOXYPHENYL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YLMETHANONE

  • Chemistry : The compound can be used as a building block for the synthesis of more complex molecules.
  • Biology : It may serve as a probe to study biological processes or as a lead compound in drug discovery.
  • Medicine : The compound’s potential biological activities, such as anti-inflammatory, anticancer, or antimicrobial properties, make it a candidate for therapeutic development.
  • Industry : It could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 6-ETHYL-1-(4-METHOXYPHENYL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YLMETHANONE depends on its specific biological target. Generally, the compound may interact with enzymes, receptors, or other proteins, modulating their activity. This interaction could involve binding to the active site, altering protein conformation, or affecting signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds:

  • Pyrazolo[3,4-b]quinoline : Another fused heterocyclic compound with similar structural features.
  • Indole derivatives : Compounds containing an indole nucleus, which also exhibit diverse biological activities.
  • Quinoline derivatives : Compounds with a quinoline core, known for their medicinal properties.

Uniqueness: 6-ETHYL-1-(4-METHOXYPHENYL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YLMETHANONE is unique due to its specific combination of functional groups and its pyrazolo[3,4-b]pyridine core. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C23H28N4O2

Molecular Weight

392.5 g/mol

IUPAC Name

[6-ethyl-1-(4-methoxyphenyl)-3-methylpyrazolo[3,4-b]pyridin-4-yl]-(3-methylpiperidin-1-yl)methanone

InChI

InChI=1S/C23H28N4O2/c1-5-17-13-20(23(28)26-12-6-7-15(2)14-26)21-16(3)25-27(22(21)24-17)18-8-10-19(29-4)11-9-18/h8-11,13,15H,5-7,12,14H2,1-4H3

InChI Key

JWQQNQGDERDVFH-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C2C(=NN(C2=N1)C3=CC=C(C=C3)OC)C)C(=O)N4CCCC(C4)C

Origin of Product

United States

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